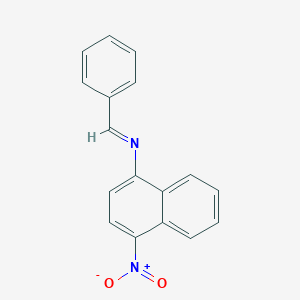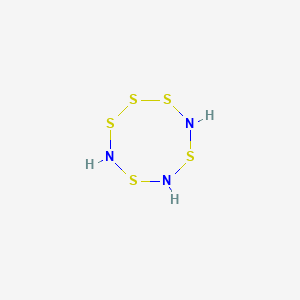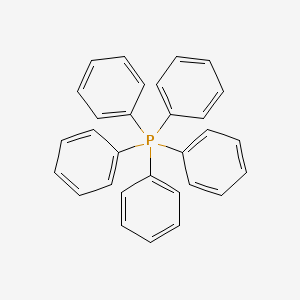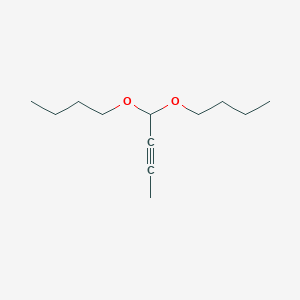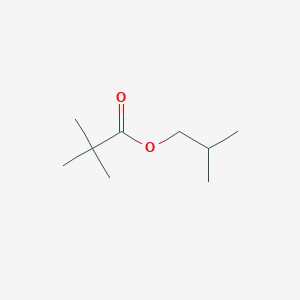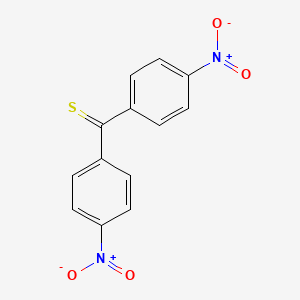![molecular formula C13H10N+ B14749153 Pyrido[2,1-a]isoquinolin-5-ium CAS No. 231-02-7](/img/structure/B14749153.png)
Pyrido[2,1-a]isoquinolin-5-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,1-a]isoquinolin-5-ium is a heterocyclic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,1-a]isoquinolin-5-ium typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, is a well-known method for synthesizing isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound and its derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used. Additionally, environmentally friendly methods, such as catalyst-free processes in water, have been developed to minimize the environmental impact .
化学反応の分析
Types of Reactions: Pyrido[2,1-a]isoquinolin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted this compound derivatives.
科学的研究の応用
Pyrido[2,1-a]isoquinolin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an anticancer agent, particularly against neuroblastoma.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of pyrido[2,1-a]isoquinolin-5-ium involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PARP-1 and tubulin polymerization, which are crucial for cell division and DNA repair . This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
類似化合物との比較
Isoquinoline: A simpler structure with similar biological activities.
Pyrido[2,3-b]indole: Another heterocyclic compound with anticancer properties.
Benzimidazo[2,1-a]isoquinoline: Known for its antitumor activity.
Uniqueness: Pyrido[2,1-a]isoquinolin-5-ium stands out due to its unique structural features that allow for diverse functionalization and its potent biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
231-02-7 |
|---|---|
分子式 |
C13H10N+ |
分子量 |
180.22 g/mol |
IUPAC名 |
benzo[a]quinolizin-5-ium |
InChI |
InChI=1S/C13H10N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-10H/q+1 |
InChIキー |
XYIUTVDOILVALE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C[N+]3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


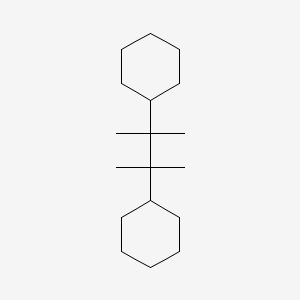
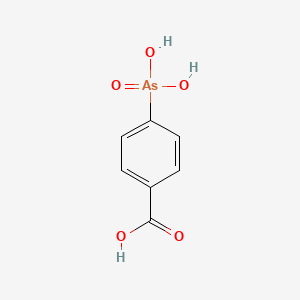
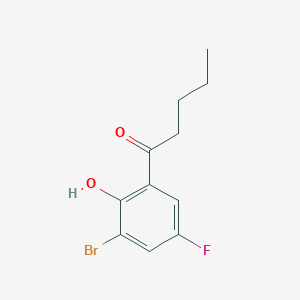
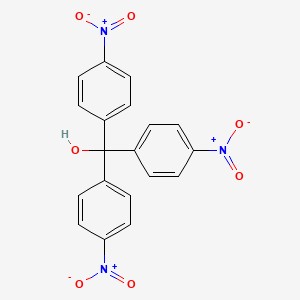
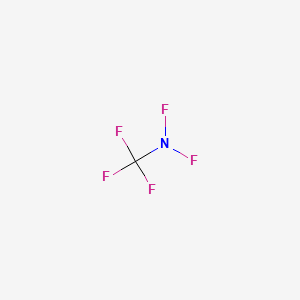
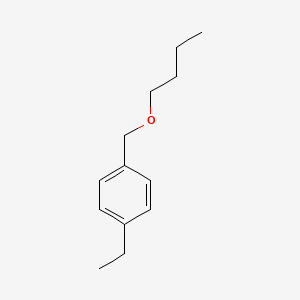
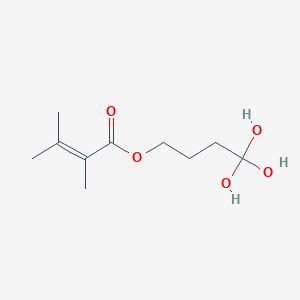
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
